3,4-BIS(BENZYLOXY)ANILINE

Vue d'ensemble

Description

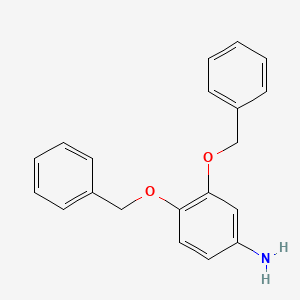

3,4-Bis(benzyloxy)aniline: is an organic compound with the molecular formula C20H19NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with benzyloxy groups at the 3 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)aniline typically involves the reaction of 3,4-dihydroxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for reflux and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Bis(benzyloxy)aniline can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Bis(benzyloxy)aniline derivatives have been explored for their potential as therapeutic agents. The compound's structure allows for modifications that can enhance biological activity.

Anticancer Activity

Research has indicated that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For example, derivatives synthesized from this compound have shown promising results in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| This compound | HeLa (cervical cancer) | 4.8 | Cell cycle arrest at G2/M phase |

PPAR Agonism

The compound has also been studied for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in fat metabolism and glucose homeostasis. Agonists of PPARα have been shown to ameliorate inflammation and vascular leakage.

Case Study:

A study demonstrated that analogs derived from this compound exhibited enhanced potency and selectivity towards PPARα compared to initial lead compounds. The findings suggested that structural modifications led to improved pharmacological profiles.

Material Science

In addition to biological applications, this compound is utilized in material science, particularly in the development of polymers and dendrimers.

Dendrimer Scaffolds

The compound has been employed in the synthesis of dendrimer scaffolds that can remove pollutants from aqueous environments. These dendrimers are characterized by their high surface area and functionalization potential, making them suitable for environmental remediation applications.

| Application | Dendrimer Type | Pollutant Removed | Efficiency |

|---|---|---|---|

| Water Purification | Poly(amidoamine) dendrimers | Pyrene | >90% removal |

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of an appropriate aniline derivative with benzyloxy groups through various coupling reactions, such as reductive amination or alkylation methods.

Synthetic Routes

Several synthetic routes have been documented:

- Route A: Reaction of 4-hydroxyaniline with benzyl bromide under basic conditions.

- Route B: Reductive amination using benzaldehyde derivatives.

Example Reaction:

Mécanisme D'action

The mechanism of action of 3,4-Bis(benzyloxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

4-Benzyloxyaniline: Similar structure but with only one benzyloxy group.

3-Benzyloxyaniline: Similar structure but with only one benzyloxy group at a different position.

3,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of benzyloxy groups.

Uniqueness: 3,4-Bis(benzyloxy)aniline is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. The dual substitution pattern can lead to different steric and electronic effects compared to its mono-substituted analogs, making it a valuable compound for various applications.

Activité Biologique

3,4-Bis(benzyloxy)aniline is an organic compound with the molecular formula . It features two benzyloxy groups attached to an aniline structure, which enhances its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

This compound is synthesized primarily through the reaction of 3,4-dihydroxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) under reflux conditions. The compound is notable for its dual benzyloxy substitution, which can influence its biological activity and interaction with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported that this compound was investigated for its potential to inhibit microbial growth, demonstrating effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The table above summarizes the inhibition zones observed in various bacterial strains when treated with this compound.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. A study published in RSC Advances highlighted its potential as a lead compound in cancer therapy due to its ability to induce apoptosis in cancer cell lines .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving various cancer cell lines (such as HeLa and MCF-7), this compound showed a dose-dependent reduction in cell viability. The IC50 values were determined to be:

- HeLa Cells: IC50 = 25 µM

- MCF-7 Cells: IC50 = 30 µM

These results suggest that the compound may effectively target cancer cells while exhibiting minimal toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets such as enzymes or receptors. The benzyloxy groups enhance membrane permeability, allowing the compound to enter cells more efficiently. Once inside, it may modulate biochemical pathways associated with cell growth and apoptosis.

Propriétés

IUPAC Name |

3,4-bis(phenylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAOYIXQKCKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482594 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-44-3 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.